molecular formula C10H21ClN2Si B8294181 2-Chloro-1,3-di-tert-butyl-1,3-diaza-2-silacyclopent-4-ene

2-Chloro-1,3-di-tert-butyl-1,3-diaza-2-silacyclopent-4-ene

Cat. No. B8294181
M. Wt: 232.82 g/mol
InChI Key: VNXPBYVRENSNQW-UHFFFAOYSA-N
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Patent
US09120825B2

Procedure details

In an argon atmosphere, a dilithium(N,N′-di-tert-butyl-1,2-vinylenediaminide) solution prepared according to the procedure and reagent quantities described in Reference Example-9 was added to a hexane (50 mL) solution containing 25.20 g (186.0 mmol) of trichlorosilane, and the mixture was stirred at room temperature for 3 hours. Insoluble matters produced were separated by filtration, and the solvent was removed by distillation from the filtrate under atmospheric pressure. The obtained residue was distilled under reduced pressure (distillation temperature: 80° C./3.8×102 Pa) to obtain 2-chloro-1,3-di-tert-butyl-1,3-diaza-2-silacyclopent-4-ene (Si(tBuNCHCHNtBu)(H)Cl) as a colorless liquid (yielded amount: 35.58 g, yield: 83%).
Name
dilithium(N,N′-di-tert-butyl-1,2-vinylenediaminide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N-:5][CH:6]=[CH:7][N-:8][C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:4])([CH3:3])[CH3:2].[Li+].[Li+].[Cl:15][SiH:16](Cl)Cl>CCCCCC>[Cl:15][SiH:16]1[N:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[CH:6]=[CH:7][N:8]1[C:9]([CH3:12])([CH3:11])[CH3:10] |f:0.1.2|

Inputs

Step One
Name
dilithium(N,N′-di-tert-butyl-1,2-vinylenediaminide)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[N-]C=C[N-]C(C)(C)C.[Li+].[Li+]
Step Two
Name
Quantity
25.2 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble matters produced
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation from the filtrate under atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was distilled under reduced pressure (distillation temperature: 80° C./3.8×102 Pa)
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl[SiH]1N(C=CN1C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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